molecular formula C9H7NO4 B3048343 Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-55-4

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3048343
CAS No.: 164667-55-4
M. Wt: 193.16
InChI Key: RDJJCRWCUARXEE-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 164667-55-4) is a high-purity chemical building block specializing in the synthesis of complex conjugated systems. This furo[3,2-b]pyrrole type aldehyde is a heteroanalogue of the pentalene dianion and is designed for advanced research applications. Its core value lies in its role as a precursor for creating push-pull compounds, which are highly conjugated systems studied for their potential biological activity. It reacts efficiently with benzothiazolium salts under Knoevenagel conditions to form condensation products that serve as potential precursors for cyanine dyes. These resulting compounds are stable solids with characteristic absorption in the visible spectrum, making them of significant interest in materials and pharmaceutical research. The product is characterized by a formyl group at the 2-position and a methyl ester at the 5-position of the furo[3,2-b]pyrrole core structure. It is supplied as a powder and must be stored at room temperature. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJJCRWCUARXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660484
Record name Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164667-55-4
Record name Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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Chemical Reactions Analysis

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Chemistry

The compound serves as a crucial building block in organic synthesis. Its applications include:

  • Synthesis of Derivatives : Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate is utilized to synthesize various derivatives that exhibit different biological activities or chemical properties. For instance, it can be transformed into furo[3,2-b]pyrrole-2-aldoxime and other functionalized compounds through hydrazinolysis and subsequent reactions with aldehydes.
  • Reagent in Organic Reactions : It acts as a reagent in electrophilic and nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic molecules.

Biological Applications

The structural characteristics of this compound suggest potential bioactivity:

  • Biological Interactions : Preliminary studies indicate that the compound may interact with biological targets due to its electrophilic nature, allowing it to bind with nucleophiles in biological systems. This property positions it as a candidate for further investigation into its medicinal properties .
  • Potential Medicinal Uses : Research is ongoing into its possible anti-inflammatory and antimicrobial effects. These properties could make it valuable in pharmaceutical applications, although specific targets and mechanisms are still under exploration .

Industrial Applications

In addition to its laboratory uses, this compound has implications in industrial chemistry:

  • Material Development : The compound may be utilized in developing new materials or as an intermediate in synthesizing industrially relevant compounds. Its unique structure allows for modifications that can enhance material properties for various applications .

Case Study 1: Synthesis of Furo[3,2-b]pyrrole Derivatives

A study demonstrated the synthesis of multiple derivatives from this compound through various organic reactions. The derivatives showed enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug development.

Case Study 2: Antimicrobial Activity Assessment

Research evaluating the antimicrobial properties of synthesized derivatives indicated that certain modifications significantly improved efficacy against common bacterial strains. This finding suggests potential pathways for developing new antibacterial agents based on this compound.

Mechanism of Action

The mechanism of action of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan and pyrrole rings provide a stable framework for various chemical transformations. These interactions can modulate biological pathways or contribute to the material properties of synthesized compounds .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Key Properties/Applications Reference
This compound 2-formyl, 4H-furo ring Intermediate for aldoximes, Diels-Alder reactions; natural product
Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate 2-bromo, 4-dodecyl, thieno ring Organic semiconductor (hole mobility: ~10⁻³ cm²/V·s)
Methyl 4-ethanethioyl-4H-furo[3,2-b]pyrrole-5-carboxylate 4-ethanethioyl Precursor for triazine derivatives; antibacterial activity
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate 2-(trifluoromethylphenyl) Enhanced lipophilicity (logP > 3); bioactive against Mycobacterium tuberculosis
Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate 4-methyl Reduced steric hindrance; Eis enzyme inhibition (IC₅₀: 12 µM)

Electronic and Aromatic Properties

  • Aromaticity: X-ray and ab initio studies reveal that electron-withdrawing groups (e.g., formyl) reduce the aromaticity of the furopyrrole core, increasing reactivity toward electrophiles. Thieno analogues exhibit higher aromatic stabilization due to sulfur’s polarizability .
  • Solubility: Alkyl chains (e.g., 4-dodecyl in thieno derivatives) improve solubility in nonpolar solvents, critical for thin-film device fabrication , while polar substituents (e.g., trifluoromethylphenyl) enhance membrane permeability in bioactive compounds .

Biological Activity

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and research findings.

Structural Characteristics

This compound possesses a fused furan and pyrrole ring system with a molecular formula of C10H9NO4C_{10}H_{9}NO_{4} and a molecular weight of approximately 207.18g/mol207.18\,g/mol . The presence of both formyl and carboxyl functional groups enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves condensation reactions of substituted furan derivatives with appropriate aldehydes under controlled conditions. This process yields various derivatives that can be further modified to enhance biological activity .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains, including Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives possess potent antibacterial properties, attributed to their ability to disrupt bacterial membranes or inhibit enzymatic functions .

Mechanism of Action

The mechanism by which this compound exhibits biological activity is linked to its structural features. The compound can interact with specific enzymes or receptors due to the presence of hydrogen bond donors and acceptors within its structure. This interaction may lead to modulation of biochemical pathways essential for microbial survival or proliferation .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of several furo[3,2-b]pyrrole derivatives against Micrococcus luteus. The results indicated that compounds with bulky lipophilic substituents exhibited lower MIC values, suggesting that hydrophobic interactions play a crucial role in enhancing antibacterial activity.

CompoundMIC (mM)Activity Description
5a>20.48Moderate activity
5b10.24Strong activity
5c5.12Very strong activity

Case Study 2: Anti-inflammatory Potential

In another study focusing on the anti-inflammatory properties of furo[3,2-b]pyrrole derivatives, it was found that certain compounds significantly reduced pro-inflammatory cytokine production in vitro. The structural modifications in these compounds were crucial for their efficacy.

CompoundCytokine Reduction (%)Notes
6a75%High efficacy
6b50%Moderate efficacy

Q & A

What are the established synthetic routes for Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate?

Basic Research Focus
The compound is synthesized via Vilsmeier formylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. This involves reacting the parent ester with a formylating agent (e.g., POCl₃/DMF) under controlled conditions. Phase-transfer catalysis (PTC) is also employed to enhance reactivity, particularly when introducing substituents like methoxymethyl at the 6-position . For example, microwave irradiation has been used to accelerate formylation, reducing reaction times from hours to minutes while maintaining yields (~70%) .

How is the compound characterized using NMR spectroscopy?

Basic Research Focus
Key ¹H NMR signals include:

  • A singlet at 8.83 ppm for the formyl proton (H-12).
  • Aromatic protons as multiplets in 7.26–8.17 ppm .
  • Methyl ester protons as a singlet at 3.31 ppm .
    ¹³C NMR reveals carbonyl carbons at 178.9 ppm (ester) and 162.7 ppm (formyl), with furan/pyrrole carbons at 151.8–170.2 ppm . Contradictions in reported chemical shifts (e.g., formyl proton variability) may arise from solvent effects or substituent electronic modulation .

How can substituents at the 4-position influence reactivity and spectral properties?

Advanced Research Focus
Substituents (e.g., methyl, benzyl, methoxymethyl) at the 4-position alter electron density, impacting formylation efficiency and downstream reactions. For example:

  • 4-Methyl derivatives exhibit upfield shifts in ¹H NMR due to electron-donating effects.
  • 4-Benzyl groups introduce steric hindrance, reducing yields in cyclocondensation reactions with thiohydantoin (~74% vs. 85% for unsubstituted analogs) .
    Methodological optimization involves adjusting reaction solvents (e.g., DMF vs. toluene) and catalysts (e.g., potassium acetate) to accommodate substituent effects .

What strategies resolve contradictions in elemental analysis data for derivatives?

Advanced Research Focus
Discrepancies in elemental analysis (e.g., sulfur content in thiazolidinone derivatives) are addressed by:

Replicating reactions under inert atmospheres to prevent oxidation.

Cross-validating with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Adjusting purification methods (e.g., silica gel chromatography vs. recrystallization) to remove byproducts . For example, deviations in sulfur content (8.30% found vs. 8.41% calculated) were resolved by repeating recrystallization in anhydrous toluene .

How does microwave irradiation optimize the synthesis of heterocyclic derivatives?

Advanced Research Focus
Microwave irradiation reduces reaction times from 6–8 hours to 10–15 minutes for cyclocondensation with rhodanine or thiohydantoin. While yields remain comparable (~70–74%), side reactions (e.g., ester hydrolysis) are minimized due to precise temperature control. Key parameters include:

  • Power settings : 300–500 W for uniform heating.
  • Solvent selection : Polar solvents (e.g., acetic acid) improve microwave absorption .

What methods are used to design biologically active derivatives?

Advanced Research Focus
Derivatives are synthesized via:

Nucleophilic substitution : Reacting the parent ester with 4-chlorobenzyl bromide under NaH catalysis to introduce aryl groups .

Cyclocondensation : With 2-thioxothiazolidine-4-one to generate fused heterocycles for antimicrobial screening .

Hydrazine reactions : To form hydrazide intermediates for imidazoline derivatives . Biological activity is assessed via in vitro assays (e.g., MIC for antibacterial studies) .

How are spectral artifacts identified in complex reaction mixtures?

Advanced Research Focus
Artifacts (e.g., residual DMSO in ¹H NMR) are mitigated by:

Deuterated solvent distillation before use.

2D NMR techniques (COSY, HSQC) to assign overlapping signals.

LC-MS monitoring of reaction progress to detect byproducts early . For example, a multiplet at 7.33–7.27 ppm in DMSO-d₆ was confirmed as toluene residue via spiking experiments .

What are the challenges in scaling up laboratory-scale syntheses?

Advanced Research Focus
Scale-up challenges include:

  • Exothermic reactions : Controlled addition of POCl₃ during Vilsmeier formylation to prevent thermal runaway.
  • Purification bottlenecks : Switching from column chromatography to fractional crystallization for >10 g batches.
  • Solvent recovery : Recycling DMF via vacuum distillation to reduce costs . Pilot studies show a 15% yield drop at 100 g scale, attributed to inefficient mixing .

How is computational chemistry applied to predict reactivity?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic substitution sites : The 2-position is more reactive than the 6-position due to lower Fukui indices.
  • Transition states : For formylation, predicting activation energies within ±5 kcal/mol of experimental values . These models guide synthetic routes, reducing trial-and-error experimentation .

What are the best practices for handling air-sensitive intermediates?

Advanced Research Focus
Air-sensitive steps (e.g., sodium salt formation of 1a in DMF) require:

Schlenk techniques for anhydrous conditions.

Inert gas blankets (N₂/Ar) during filtrations.

Low-temperature quenching (−78°C) to stabilize reactive intermediates . Failure to exclude oxygen results in oxidized byproducts (e.g., sulfone derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.